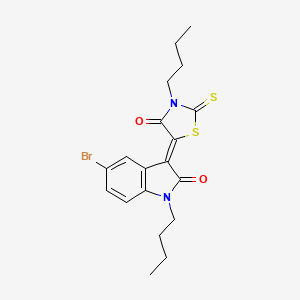![molecular formula C18H15N5S B12026233 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile CAS No. 586988-05-8](/img/structure/B12026233.png)
4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-(prop-2-én-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}méthyl)benzonitrile est un composé organique complexe présentant un cycle triazole, un cycle pyridine et un groupe benzonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-({[4-(prop-2-én-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}méthyl)benzonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend:
Formation du cycle triazole: Ceci peut être réalisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés.
Introduction du cycle pyridine: La partie pyridine peut être introduite par une réaction de substitution nucléophile.
Attachement du groupe prop-2-én-1-yl: Cette étape implique souvent une réaction d'alkylation utilisant des halogénures de prop-2-én-1-yl.
Formation du groupe benzonitrile: Ceci peut être synthétisé par une réaction de substitution aromatique nucléophile impliquant un précurseur de nitrile approprié.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe prop-2-én-1-yl, conduisant à la formation d'époxydes ou d'aldéhydes.
Réduction: Les réactions de réduction peuvent cibler le groupe nitrile, le transformant en amine.
Substitution: Les cycles triazole et pyridine peuvent participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation: Réactifs comme l'acide m-chloroperbenzoïque (m-CPBA) pour l'époxydation.
Réduction: Hydrogénation utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium aluminium (LiAlH4).
Substitution: Agents halogénants pour la substitution électrophile, et nucléophiles comme les amines ou les thiols pour la substitution nucléophile.
Principaux produits
Oxydation: Époxydes, aldéhydes.
Réduction: Amines.
Substitution: Divers dérivés triazoles ou pyridines substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie et médecine
En recherche biologique et médicale, le 4-({[4-(prop-2-én-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}méthyl)benzonitrile est étudié pour son potentiel en tant qu'agent thérapeutique. Ses cycles triazole et pyridine sont connus pour interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments, en particulier dans les domaines de la recherche antimicrobienne et anticancéreuse.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets implique des interactions avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole peut agir comme un bioisostère pour les amides, influençant l'activité enzymatique, tandis que le cycle pyridine peut s'engager dans des interactions π-π avec les acides aminés aromatiques dans les protéines. Ces interactions peuvent moduler les voies biologiques, conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is investigated for its potential as a therapeutic agent. Its triazole and pyridine rings are known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, influencing enzyme activity, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-({[4-(prop-2-én-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}méthyl)benzamide
- 4-({[4-(prop-2-én-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}méthyl)benzène
Unicité
Comparé à des composés similaires, le 4-({[4-(prop-2-én-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}méthyl)benzonitrile est unique en raison de la présence du groupe benzonitrile, qui peut améliorer son affinité de liaison aux cibles biologiques et améliorer sa stabilité chimique. Cela en fait un composé plus polyvalent pour diverses applications en recherche et dans l'industrie.
Propriétés
Numéro CAS |
586988-05-8 |
|---|---|
Formule moléculaire |
C18H15N5S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H15N5S/c1-2-11-23-17(16-5-3-4-10-20-16)21-22-18(23)24-13-15-8-6-14(12-19)7-9-15/h2-10H,1,11,13H2 |
Clé InChI |
IGQCBPAVJCDVGM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B12026168.png)




![3-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B12026198.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026236.png)
![(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12026240.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12026256.png)
![3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026264.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12026268.png)
